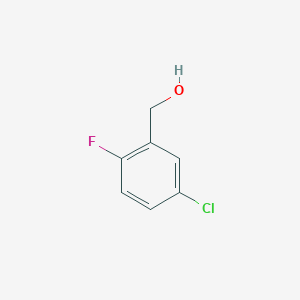

5-Chloro-2-fluorobenzyl alcohol

Descripción general

Descripción

5-Chloro-2-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H6ClFO . It has a molecular weight of 160.58 . The IUPAC name for this compound is (5-chloro-2-fluorophenyl)methanol .

Synthesis Analysis

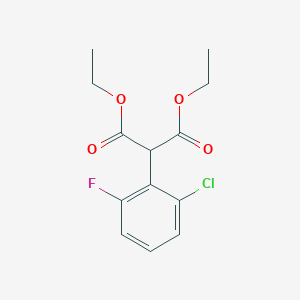

While specific synthesis methods for 5-Chloro-2-fluorobenzyl alcohol were not found in the search results, alcohols like this can generally be synthesized through various methods. For instance, 2-Fluorobenzyl alcohol was used in Nafion-H catalyzed preparation of diphenylmethyl ethers of alcohols .Molecular Structure Analysis

The InChI code for 5-Chloro-2-fluorobenzyl alcohol is 1S/C7H6ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

5-Chloro-2-fluorobenzyl alcohol is a liquid at room temperature . It has a boiling point of 233°C at 760 mmHg . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Characterization 5-Chloro-2-fluorobenzyl alcohol has been used in eco-friendly synthesis processes. Saharan and Joshi (2016) discuss the biotransformation-based synthesis and characterization of various halo-substituted benzyl alcohols, including 5-Chloro-2-fluorobenzyl alcohol. They employed whole cells of Baker’s Yeast for biotransformation, indicating a sustainable approach to chemical synthesis (Saharan & Joshi, 2016).

Catalysis in Aryl-Alcohol Oxidase 5-Chloro-2-fluorobenzyl alcohol is pertinent in studies related to the enzymatic activity of aryl-alcohol oxidase, which is crucial for lignin degradation. Ferreira et al. (2015) investigated the interaction between aromatic alcohols and aryl-alcohol oxidase, demonstrating the importance of stacking interactions and the kinetic mechanisms influenced by different substituents, including those similar to 5-Chloro-2-fluorobenzyl alcohol (Ferreira et al., 2015).

Radiopharmaceutical Synthesis The compound also appears in the context of synthesizing radiopharmaceuticals. Mäding et al. (2006) describe the synthesis of a potent nonpeptide CCR1 antagonist using a derivative that includes the 5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl group, showcasing the chemical's potential in creating complex therapeutic agents (Mäding et al., 2006).

Spectroscopic Analysis In spectroscopic studies, 5-Chloro-2-fluorobenzyl alcohol-related compounds are used to understand the effects of substituents on electronic transitions and molecular structures. Chae, Yoon, and Lee (2014) examined the vibronic spectrum of a related compound to understand its electronic and vibrational properties, highlighting the utility of such compounds in detailed spectroscopic analysis (Chae, Yoon, & Lee, 2014).

Catalytic Oxidation Studies The compound is also relevant in catalytic studies. Yang (2014) synthesized oxidovanadium complexes using ligands related to 5-Chloro-2-fluorobenzyl alcohol, revealing its application in catalytic oxidation processes with a focus on the synthesis and characterization of these complexes (Yang, 2014).

Safety And Hazards

5-Chloro-2-fluorobenzyl alcohol is classified as harmful and has the signal word "Warning" . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Direcciones Futuras

While specific future directions for 5-Chloro-2-fluorobenzyl alcohol were not found in the search results, research in the field of organic chemistry continues to explore the properties and potential applications of similar compounds. For instance, the reactions of alcohols have been studied extensively, and these studies could provide insights into the potential uses and reactions of 5-Chloro-2-fluorobenzyl alcohol .

Propiedades

IUPAC Name |

(5-chloro-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHWNKHWLSRSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378594 | |

| Record name | 5-Chloro-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-fluorobenzyl alcohol | |

CAS RN |

188723-58-2 | |

| Record name | 5-Chloro-2-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 188723-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)